Urushiol
Description
Scope and Significance of Urushiol in Interdisciplinary Research
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 44144477 |
| This compound III | 5281862 |
| 3-n-Pentadeca-8,11,14-trienylcatechol | 5478166 |
| 3-(8-Pentadecenyl)-1,2-benzenediol | 5478167 |
| 3-Pentadecylcatechol (B1204209) | 68118 |
| 3-(8,11,13-Pentadecatrienyl)pyrocatechol | 6365304 |
| Anacardic acid | 6433511 |
| Cardanol (B1251761) | 115259 |
| Litreol | 5478167 |
| 3-methyl catechol | 697 |
| 3-pentadecyl-1,2-phenylene bis(4-(4-aminophenyl)butanoate) (PDC-APB) | 89683272 |
Detailed Research Findings: this compound Congener Distribution
Research utilizing techniques such as MALDI-MS imaging has provided insights into the spatial distribution of different this compound congeners within plant tissues. For instance, studies on poison ivy (Toxicodendron radicans) stems have shown that this compound congeners with 15-carbon side chains are primarily localized to the resin ducts. nih.govresearchgate.net In contrast, congeners with 17-carbon side chains appear to be more widely distributed in the cortex and vascular tissues. nih.govresearchgate.net This differential localization may suggest distinct roles or biosynthetic pathways for these different forms of this compound within the plant. nih.govresearchgate.net
| This compound Congener Side Chain Length | Primary Localization in Toxicodendron radicans Stem |
| 15-carbon | Resin ducts |
| 17-carbon | Cortex and vascular tissues |
Detailed Research Findings: this compound Biosynthesis
Investigations into this compound biosynthesis are ongoing, focusing on identifying the enzymatic steps involved. Proposed pathways suggest the involvement of polyketide synthases and derivation from fatty acid metabolism. nih.gov Specific research objectives include characterizing enzymes that may convert precursors like anacardic acid or cardanol into this compound. usda.gov Transcriptional profiling of different plant tissues is used to identify genes potentially involved in these processes, with subsequent efforts to express and characterize the corresponding recombinant enzymes. usda.gov This research aims to build foundational knowledge for potentially developing alternative this compound production methods.
Implications for Advanced Materials Science Research
This compound's distinctive chemical structure, particularly its catechol group and unsaturated alkyl chains, makes it a compelling building block for advanced materials science research mdpi.com. Its ability to undergo oxidative polymerization, chelate metal ions, and crosslink with organic polymers facilitates its incorporation into various material systems, including coatings, polymers, and composites mdpi.com.
Research has explored the development of this compound-based coatings with enhanced properties. These coatings have shown potential in applications requiring durability, corrosion resistance, and thermal stability mdpi.commdpi.com. The natural curing process, while effective, can be slow and requires specific environmental conditions mdpi.com. To overcome these limitations, researchers are investigating methods to accelerate the curing process, including metal ion catalysis and modification with nanomaterials mdpi.com. For example, studies have shown that the addition of Cu²⁺ ions can significantly reduce the drying time of lacquer films mdpi.com.
This compound's structure also lends itself to the synthesis of novel polymers and composites. It can be introduced into organic polymer matrices through chemical crosslinking or non-covalent interactions to form functional networks mdpi.com. This has led to the development of this compound-based composite antibacterial materials, including systems incorporating metal polymers and organic polymers mdpi.com. The catechol hydroxyl groups can form stable coordination complexes with metal ions such as Ag⁺, Cu²⁺, and Fe³⁺, facilitating synergistic effects in materials mdpi.com.
Furthermore, this compound has been utilized in the synthesis of bio-based polymers and coatings, aligning with the growing interest in sustainable materials derived from renewable resources mdpi.comrsc.org. Researchers have synthesized this compound analogs and derivatives to tailor material properties and explore new functionalities rsc.orgrsc.org. For instance, methylene (B1212753) acetal (B89532) derivatives of this compound have been characterized for their potential use in polymer science as environmentally friendly alternatives to traditional synthetic polymers .
The polymerization of this compound can be initiated by laccase-catalyzed oxidation, which generates free radicals that lead to coupling reactions and autoxidation along the side chains rsc.orgbeilstein-journals.org. This process results in the formation of crosslinks involving both the aromatic rings and the aliphatic side chains, contributing to the robustness of the resulting material rsc.org.
Studies on this compound-based materials have reported promising performance characteristics. For example, this compound-based coatings have demonstrated exceptional hardness, corrosion resistance, and thermal stability . Research into self-healing this compound-based coatings has also shown potential, with reported self-healing efficiencies researchgate.net. Additionally, modifications to this compound-based coatings have aimed to improve properties like hydrophilicity for easy cleaning of oil pollutants mdpi.com. The incorporation of modifiers like polyethylene (B3416737) glycol monooleate (PEGMO) has been shown to significantly enhance the surface hydrophilicity, reducing the water contact angle and imparting underwater superoleophobicity mdpi.com.
The development of composite materials incorporating this compound and inorganic components, such as montmorillonite (B579905) or silver nanoparticles, has also been explored to enhance properties like anti-corrosion and antifouling performance researchgate.netnih.gov. This compound-based polybenzoxazine composites, for instance, have shown potential as eco-friendly antifouling solutions nih.gov.
The research findings highlight the versatility of this compound as a research compound in advanced materials science, offering a pathway to developing sustainable materials with tailored properties for various applications.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 44144477 |
| This compound (15:3) (a component of this compound) | 13751966 |
| 3-Pentadecylcatechol (a component of this compound) | 68118 |
| 3-(8-Pentadecenyl)-1,2-benzenediol (a component) | 5478167 |
| 3-(8,11-Pentadecadienyl)-1,2-benzenediol (a component) | 5281862 |
| 3-(8,11,14-Pentadecatrienyl)-1,2-benzenediol (a component) | 5478166 |
| 3-(8,11,13-Pentadecatrienyl)pyrocatechol (a component) | 6365304 |
| This compound Diacetate (a derivative) | - |
| Polyethylene glycol monooleate (PEGMO) | - |
| Silver nanoparticles (AgNPs) | - |
| Montmorillonite | - |
Representative Data from Research Findings
While creating truly interactive tables is not possible in this format, the following represents the type of data found in the research, which could be presented in interactive tables in a different medium.
Table 1: Hardness of this compound-Based Coatings
| Material Type | Hardness (N/mm²) | Source/Notes |
| Natural this compound-based coating | Up to 176.7 | |
| Lignin-derived G-Urushiol analog | 147.4 ± 0.9 | rsc.org (Comparable to natural this compound) |
| Self-healing this compound-based coating | 5H (pencil hardness scale) | researchgate.net (After formulation optimization) |
Table 2: Properties of Modified this compound Coatings
| Modification/Material System | Property | Result/Value | Source/Notes |
| PEGMO modified this compound coating (≥ 30% PEGMO) | Water Contact Angle | Below 30° | mdpi.com (Indicating high hydrophilicity) |
| PEGMO modified this compound coating | Oil Residue after rinsing | Less than 2.5 wt% | mdpi.com (Demonstrating easy cleaning) |
| This compound Titanium Polymer/Acrylic Resin (UTP/AR) (1:1 ratio) | Corrosion Current Density | 2.009 × 10⁻⁷ A cm⁻² | researchgate.net (Indicating excellent anti-corrosive properties) |
| This compound Titanium Polymer/Acrylic Resin (UTP/AR) (1:1 ratio) | Corrosion Potential | -0.5007 V | researchgate.net |
| This compound-based benzoxazine/AgNPs composite coating (≤ 1 wt% AgNPs) | Antimicrobial Activity | Effective inhibition against bacteria and microalgae | nih.gov |
These tables illustrate the quantitative data points often reported in studies investigating the material properties and performance of this compound-based systems.
Structure
2D Structure
Properties
IUPAC Name |
3-[(8E,11E)-pentadeca-8,11-dienyl]benzene-1,2-diol;3-[(8E,11E)-pentadeca-8,11,14-trienyl]benzene-1,2-diol;3-[(8E,11E,13E)-pentadeca-8,11,13-trienyl]benzene-1,2-diol;3-[(E)-pentadec-8-enyl]benzene-1,2-diol;3-pentadecylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2.C21H34O2.C21H32O2.2C21H30O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3;7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3;4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3;2-5,7-8,15,17-18,22-23H,6,9-14,16H2,1H3;2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b;8-7+;5-4+,8-7+;3-2+,5-4+,8-7+;5-4+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARRXYBJLBIVAK-UEMSJJPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.CCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C/C=C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H162O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1584.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Merck Index] | |
| Record name | Urushiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7692 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
200 °C | |
| Record name | URUSHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether, and benzene | |
| Record name | URUSHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.968 | |
| Record name | URUSHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid | |
CAS No. |
53237-59-5 | |
| Record name | Urushiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URUSHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Urushiol Biosynthesis and Plant Metabolism
Elucidation of Biosynthetic Pathways
The pathway to urushiol begins with precursors from primary metabolism and proceeds through a series of modifications to form the final alkylcatechol structure.
The initial step in the biosynthesis of this compound is widely proposed to be initiated by a Type III polyketide synthase (PKS). usda.govnih.gov This enzymatic mechanism utilizes a fatty acid-CoA starter molecule, typically derived from C16 or C18 fatty acids. nih.gov The PKS enzyme catalyzes the extension of this starter molecule, creating a tetraketide intermediate. This polyketide chain then undergoes a sequence of keto reduction, cyclization, and aromatization reactions to form the foundational ring structure of the this compound precursor. nih.govnih.gov
Fatty acid metabolism provides the essential building blocks for the characteristic alkyl side chain of this compound. nih.gov The specific fatty acids utilized, such as palmitic acid (C16) and oleic, linoleic, or linolenic acids (C18), determine the length and degree of unsaturation of the final this compound congener. nih.gov The involvement of fatty acid oxidative metabolism is considered a requirement for the processing and activation of urushiols. nih.gov The direct link between the fatty acid pool and this compound structure underscores the integration of primary and secondary metabolism in the production of these specialized compounds.
Following the initial formation of the aromatic ring by PKS, the pathway proceeds through key intermediates. The product of the PKS-mediated reaction is anacardic acid, which is considered a precursor metabolite in the this compound pathway. nih.govnih.gov The conversion of anacardic acid to this compound is hypothesized to occur via a two-step process. nih.gov
First, anacardic acid undergoes decarboxylation to form a stable intermediate called cardanol (B1251761). nih.govresearchgate.net The empirical identification of various cardanol congeners in poison ivy seedlings that correspond directly to the structures of known this compound congeners provides strong evidence for this step. nih.govresearchgate.net The final step in the biosynthesis is the hydroxylation of the cardanol intermediate to produce the catechol ring characteristic of this compound. nih.gov This proposed final step is catalyzed by a putative cardanol-specific hydroxylase. nih.govresearchgate.net
| Biosynthetic Step | Precursor | Intermediate/Product | Key Process |
| 1 | Fatty Acid-CoA (e.g., from C16/C18 fatty acids) | Tetraketide Intermediate | Polyketide Synthase (PKS) Action |
| 2 | Tetraketide Intermediate | Anacardic Acid | Cyclization & Aromatization |
| 3 | Anacardic Acid | Cardanol | Decarboxylation |
| 4 | Cardanol | This compound | Hydroxylation |
Enzymatic and Genetic Regulation of this compound Production
The production and accumulation of this compound are controlled at the enzymatic and genetic levels, with specific genes and enzymes being actively investigated to fully map the regulatory network.
Several classes of enzymes are implicated in the this compound biosynthetic pathway. Type III polyketide synthases (PKS) are the primary candidates for catalyzing the initial condensation reactions. usda.gov Researchers have identified multiple PKS enzyme sequences in the poison ivy transcriptome. usda.gov
For the later oxidative steps, particularly the conversion of cardanol to this compound, various oxidative enzymes have been identified as potential candidates through transcriptional profiling. usda.gov These include enzyme families consistent with the oxidative hydroxylation of aromatic rings, such as cytochrome P450s, oxoglutarate-dependent oxygenases, and flavin-dependent mono-oxygenases. usda.gov The proposed "cardanol hydroxylase" activity is believed to reside within one of these enzyme families. nih.gov
Transcriptional profiling, including RNA-seq, is a key tool for identifying genes involved in this compound biosynthesis. usda.govnih.gov By comparing gene expression in tissues with different this compound concentrations, researchers can identify candidate genes. For instance, poison ivy drupes, which have significantly higher this compound levels than other organs, are a target for these studies. usda.gov
Such analyses in Toxicodendron vernicifluum (the lacquer tree) have identified numerous orthologs of genes participating in the this compound biosynthesis process. nih.gov Studies have shown that the expression levels of specific genes, including those for enzymes like 3-ketoacyl-CoA synthase (KCS) and polyketide synthase (TvPKS), are linked to the quantity of this compound produced in different lacquer tree cultivars. nih.govresearchgate.net Quantitative real-time PCR (qRT-PCR) is used to validate the expression patterns of these candidate genes identified through broader transcriptome analysis. researchgate.netnih.gov These genetic approaches are crucial for confirming the roles of specific enzymes and for understanding the regulatory mechanisms that control this compound accumulation. usda.gov
| Gene/Enzyme Family | Proposed Role in this compound Biosynthesis | Method of Identification |
| Type III Polyketide Synthase (PKS) | Initial formation of tetraketide intermediate from fatty acids. usda.govnih.gov | Transcriptome sequencing and analysis. usda.gov |
| Cytochrome P450s | Putative oxidative hydroxylation of the aromatic ring (e.g., cardanol to this compound). usda.gov | Transcriptional profiling of tissues with high this compound content. usda.gov |
| Oxoglutarate-dependent oxygenases | Putative oxidative hydroxylation of the aromatic ring. usda.gov | Transcriptional profiling. usda.gov |
| Flavin-dependent mono-oxygenases | Putative oxidative hydroxylation of the aromatic ring. usda.gov | Transcriptional profiling. usda.gov |
| 3-ketoacyl-CoA synthase (KCS) | Implicated in the this compound pathway, potentially related to fatty acid precursor supply. nih.govresearchgate.net | RNA-seq and gene expression analysis in different cultivars. nih.gov |
Genomic Insights into this compound Biosynthetic Gene Clusters
The advent of advanced genomic and transcriptomic analyses has significantly deepened our understanding of the genetic basis of this compound biosynthesis. Research has pinpointed clusters of genes that orchestrate the production of these complex phenolic lipids. A key breakthrough has been the identification and characterization of polyketide synthase (PKS) genes, which are crucial for the initial steps of this compound synthesis.
In the lacquer tree (Toxicodendron vernicifluum), a chromosome-level genome assembly has unveiled a comprehensive landscape of the genes involved. nih.gov This research identified 79 orthologs participating in the this compound biosynthesis process, including a notable expansion of gene families related to the biosynthesis of secondary metabolites. nih.gov Among these, 33 were identified as TvPKS genes, highlighting the importance of this gene family in this compound production. nih.gov The expression levels of several of these genes, including KCS11, KCS4, and specific TvPKS genes (TvPKS9, 16, 19, 22, 23), have been directly linked to the quantity of this compound in different lacquer tree cultivars.
Comparative genomic studies between T. vernicifluum and mango (Mangifera indica), another member of the Anacardiaceae family that produces structurally related phenolic lipids, have revealed syntenic regions and evolutionary relationships. For instance, clusters of TvPKS genes on chromosomes 6 and 13 of the lacquer tree show a close relationship to genes on chromosomes 3 and 19 of the mango genome, respectively. This suggests a shared evolutionary origin for the genetic machinery responsible for producing these specialized metabolites.
Furthermore, research on poison ivy (Toxicodendron radicans) has identified three predicted Type III PKS enzyme sequences, designated TrPKS1-3, by querying the poison ivy transcriptome with known plant PKS sequences. usda.gov These enzymes are hypothesized to catalyze the formation of a tetraketide intermediate from fatty acid starter molecules, a critical initial step in the this compound biosynthetic pathway. usda.gov The clustering of these TvPKS genes on the chromosomes of the lacquer tree suggests that they may have evolved from a common ancestral gene or are co-transcribed to perform their function in a coordinated manner.
Variability in this compound Congener Composition and Accumulation
The composition and concentration of this compound congeners are not static but exhibit significant variability. This variation is influenced by a combination of genetic and environmental factors, leading to distinct this compound profiles across different geographical locations, plant organs, and environmental conditions.
Geographical and Accession-Level Differentiation
Studies have demonstrated significant genetic differentiation in this compound production among geographically isolated populations of this compound-producing plants. An investigation of poison ivy (Toxicodendron radicans) seedlings from various locations in the United States, including Texas, Virginia, and Iowa, revealed significant differences in the steady-state accumulation levels of total this compound. nih.gov For instance, accessions from Texas and Virginia exhibited significantly higher total this compound levels compared to the accession from Iowa. nih.gov
This variation extends to the specific composition of this compound congeners. The study on poison ivy accessions found significant differences in the levels of total C15 and C17 urushiols, as well as in the accumulation of specific congeners within these groups. nih.gov The ratio of C15 to C17 urushiols also varied between accessions, although the differences were not as pronounced, suggesting a correlation in the accumulation of these two main types of this compound. nih.gov The observed differences in this compound profiles between these geographically distinct populations are attributed to genetic differentiation. nih.gov
The following interactive table summarizes the observed accession-level differences in total this compound accumulation in poison ivy seedlings from different geographical locations.
| Accession Location | Relative Total this compound Accumulation |
| Texas | High |
| Virginia (Roanoke Co.) | High |
| Virginia (Montgomery Co.) | High |
| Iowa | Low |
Note: This table provides a qualitative summary of the findings reported in the referenced study.
Organ-Specific Accumulation Patterns
This compound is distributed throughout the various organs of Toxicodendron species, but its concentration can vary significantly from one part of the plant to another. While it is generally present in leaves, stems, roots, and fruits, certain organs serve as primary sites of accumulation. researchgate.netufl.edunih.gov
In poison ivy, for instance, while this compound is found in all plant organs, the drupes (fruits) have been identified as having significantly higher levels of this compound compared to other parts of the plant. usda.gov This finding is particularly relevant for understanding the allocation of chemical defenses within the plant and for identifying tissues with high levels of biosynthetic gene expression. usda.gov One study reported that the bark of large poison ivy stems contained a high concentration of this compound (0.47%), while fresh young leaves, young stems, and fruits also contained substantial amounts (0.40%). researchgate.net
Research utilizing MALDI-MS imaging on poison ivy stems has provided a more detailed view of this compound distribution at the tissue level. nih.gov This analysis revealed that this compound congeners with C15 side chains are predominantly located in the resin ducts. nih.gov In contrast, congeners with C17 side chains are more broadly distributed throughout the cortex and vascular tissues. nih.gov This spatial separation of different this compound congeners within the same organ suggests distinct biosynthetic or functional roles. nih.gov
The following interactive table provides a general overview of this compound accumulation in different organs of Toxicodendron plants.
| Plant Organ | General this compound Accumulation Level |
| Drupes (Fruits) | Very High |
| Bark of Stems | High |
| Young Leaves | High |
| Young Stems | High |
| Roots | Present |
| Mature Leaves | Lower than young leaves |
Note: Accumulation levels can vary based on species, age, and environmental conditions.
Influence of Environmental Factors on Biosynthesis
Insect herbivory has also been investigated as a potential trigger for this compound production. However, studies on poison ivy suggest that this compound may function as a preformed chemical defense rather than an induced defense. usda.gov The response of this compound levels to simulated insect herbivory has been quantified, and while there is dramatic variation in congener composition between individual plants, the direct impact of herbivory on inducing higher this compound levels is not consistently supported. usda.gov
The following interactive table summarizes the influence of key environmental factors on this compound biosynthesis.
| Environmental Factor | Effect on this compound Biosynthesis |
| Elevated CO2 | Increased overall biomass, leading to more total this compound per plant. Shifts congener composition towards more unsaturated (and more allergenic) forms. pnas.orgusda.gov |
| Insect Herbivory | Evidence suggests this compound is a preformed defense, with less support for strong induction upon herbivory. usda.gov |
Molecular Mechanisms of Urushiol S Biological Activities
Biomolecular Interactions and Haptenation Processes
The journey of urushiol from a seemingly inert molecule to a potent immune system trigger involves a critical transformation and subsequent interaction with endogenous biomolecules. This process, known as haptenation, converts the small this compound molecule into a recognizable antigen.
Oxidation to Reactive Quinone Intermediates
The initial and pivotal step in the bioactivation of this compound is its oxidation. wikipedia.orgwikipedia.orgnih.gov The catechol moiety of the this compound molecule undergoes a two-electron oxidation, transforming it into a highly reactive ortho-quinone (o-quinone) intermediate. nih.govchegg.com This conversion can be catalyzed by various oxidative enzymes within the skin or can occur through non-enzymatic processes. nih.gov The resulting o-quinone is a potent electrophile, primed to react with nucleophilic biomolecules. This oxidation is crucial; without it, this compound itself is not inherently reactive with proteins. jci.org
The structure of the this compound congener, particularly the degree of unsaturation in its alkyl side chain, influences the likelihood and severity of the allergic reaction. wikipedia.org Urushiols with at least two double bonds in their side chains are significantly more likely to cause a reaction in a larger percentage of the population compared to their saturated counterparts. wikipedia.org
Covalent Binding to Endogenous Proteins
Once formed, the electrophilic o-quinone intermediate readily reacts with nucleophilic functional groups present on endogenous proteins within the skin. wikipedia.orgnih.gov This process involves the formation of stable covalent bonds. The primary targets for this nucleophilic attack are the sulfhydryl groups of cysteine residues and the amino groups of lysine (B10760008) residues on skin proteins. jci.orgnih.gov This irreversible binding alters the three-dimensional structure of the proteins. rsc.org
The reaction between the this compound-quinone and cellular proteins is a critical step in the development of contact dermatitis. nih.gov This covalent modification effectively tags the body's own proteins, marking them for recognition by the immune system.
Formation of Hapten-Protein Conjugates
The product of the covalent binding between this compound and an endogenous protein is a hapten-protein conjugate. nih.gov In this conjugate, this compound acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. wikipedia.org The immune system does not recognize this compound itself; instead, it identifies the altered self-proteins as foreign. wikipedia.orgrsc.org
These newly formed hapten-protein complexes are then processed by antigen-presenting cells, such as Langerhans cells in the epidermis. wikipedia.org The modified proteins are internalized, proteolytically degraded into smaller peptides, and the resulting this compound-peptide fragments are then presented on the cell surface by Major Histocompatibility Complex (MHC) molecules for recognition by T-cells. nih.gov This recognition initiates a cascade of immune responses, leading to the characteristic inflammation and blistering of this compound-induced contact dermatitis. wikipedia.orgrsc.org
Table 1: Key Molecular Interactions in this compound Haptenation
| Step | Reactant(s) | Key Process | Product(s) | Biological Significance |
|---|---|---|---|---|
| 1. Oxidation | This compound (catechol) | Two-electron oxidation | Ortho-quinone | Formation of a reactive electrophile. nih.govchegg.com |
| 2. Covalent Binding | This compound-quinone, Endogenous proteins | Nucleophilic attack by amino and sulfhydryl groups | Covalently modified proteins | Alteration of self-protein structure. nih.govnih.gov |
| 3. Conjugate Formation | This compound, Protein | Haptenation | Hapten-protein conjugate | Creation of a neoantigen recognizable by the immune system. wikipedia.orgnih.gov |
This compound as a Modulator of Cellular Pathways
Enzyme Inhibition and Modulation (e.g., Histone Deacetylases)
Recent research has identified this compound derivatives as potent inhibitors of specific enzymes, notably class I Histone Deacetylases (HDACs). nih.govnih.gov HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound derivatives can induce an increase in histone acetylation, altering gene expression patterns. nih.gov
Specifically, novel this compound-based hydroxamic acid derivatives have demonstrated significant inhibitory activity against HDAC1, HDAC2, HDAC3, and HDAC8, with IC50 values in the nanomolar range. nih.gov This inhibition can lead to cell cycle arrest and apoptosis in cancer cell lines, highlighting the potential for this compound-derived compounds in therapeutic applications beyond their allergenic properties. nih.gov
Table 2: this compound Derivatives as HDAC Inhibitors
| Compound Type | Target HDACs | IC50 Range (nM) | Cellular Effect |
|---|---|---|---|
| This compound-based hydroxamic acids | HDAC1/2/3 | 42.09 - 240.17 | Increased histone H3 acetylation. nih.gov |
| This compound-based hydroxamic acids | HDAC8 | 16.11 - 41.15 | Induction of apoptosis in cancer cells. nih.gov |
Induction of Oxidative Stress through Redox-Active Phenolic Groups
The catechol structure of this compound is redox-active, meaning it can participate in reactions that generate reactive oxygen species (ROS). nih.gov The oxidation of this compound to its semiquinone and quinone forms can lead to the production of superoxide (B77818) radicals and other ROS. nih.gov This process, known as redox cycling, can disrupt the normal redox balance within cells, leading to a state of oxidative stress.
Membrane Disruption via Hydrophobic Interactions
This compound is an oily mixture of organic compounds characterized by a catechol nucleus with a long hydrocarbon chain. wikipedia.org This lipophilic and hydrophobic nature facilitates its rapid absorption and penetration through the stratum corneum of the skin. nih.govwikipedia.org The mechanism of membrane disruption is rooted in these hydrophobic properties. This compound molecules are extremely hydrophobic, causing them to concentrate within the hydrophobic bilayer of cellular membranes. nih.gov This insertion into the membrane can alter its integrity and fluidity. nih.gov While the primary immunological consequences of this compound exposure are well-documented, its direct physical interaction with cell membranes contributes to its initial cytotoxic effects. By intercalating into the lipid bilayer, this compound can disrupt the membrane's structural organization, potentially affecting membrane protein function and cellular transport processes, which precedes the more complex immunological cascade. nih.govnih.gov
Apoptosis Induction Mechanisms (e.g., p53-dependent pathways, Caspase Activation)
This compound has been demonstrated to induce programmed cell death, or apoptosis, in certain cell types through specific molecular pathways. In human gastric cancer cells (MKN-45), which express wild-type p53, this compound induces apoptosis in a dose-dependent manner. nih.govnih.gov The IC50 values were found to be approximately 15 μg/ml in MKN-45 cells and 20 μg/ml in MKN-28 cells (which have a mutant p53). nih.govnih.gov
The apoptotic mechanism in p53-competent cells is closely linked to the upregulation of the p53 protein. nih.gov This p53-dependent pathway involves the modulation of other key apoptosis-related proteins. Treatment with this compound leads to an increase in the expression of the Fas receptor and Fas ligand (Fas-L), initiating the extrinsic apoptosis pathway. nih.govresearchgate.net Concurrently, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is decreased, favoring apoptosis. nih.gov A critical step in the execution of apoptosis is the activation of caspases, a family of cysteine proteases. youtube.commedsci.org this compound treatment results in the activation of caspase-3, an executioner caspase. nih.govnih.gov Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to characteristic apoptotic features like DNA fragmentation and the formation of apoptotic bodies. nih.govnih.govresearchgate.net
| Protein | Function | Effect of this compound Treatment | Reference |
|---|---|---|---|
| p53 | Tumor suppressor; induces apoptosis | Upregulated | nih.govresearchgate.net |
| Fas/Fas-L | Initiate extrinsic apoptosis pathway | Upregulated | nih.gov |
| Bax | Pro-apoptotic protein | Upregulated | nih.gov |
| Bcl-2 | Anti-apoptotic protein | Downregulated | nih.gov |
| Caspase-3 | Executioner caspase | Activated | nih.gov |
| PARP | DNA repair enzyme; cleavage indicates apoptosis | Cleaved | nih.govresearchgate.net |
Immunological Mechanisms (In Vitro and Animal Models)
Activation of Antigen-Presenting Cells (e.g., Langerhans Cells)
The immunological response to this compound is initiated in the skin. Upon penetrating the epidermis, this compound is recognized and taken up by resident antigen-presenting cells (APCs), primarily Langerhans cells. wikipedia.orgnih.govwikipedia.org this compound itself is a hapten, a small molecule that is not immunogenic on its own. wikipedia.orgtaylorandfrancis.com To elicit an immune response, it must first be oxidized to a more reactive quinone intermediate, which then covalently binds to endogenous skin proteins, forming a hapten-protein complex. wikipedia.orgumass.edu
These modified proteins are processed by the Langerhans cells. umass.edu The Langerhans cells present the lipid antigen on a specific molecule known as CD1a, which is highly expressed on their surface. harvard.edunih.govchildrenshospital.org Following antigen uptake and processing, the Langerhans cells migrate from the epidermis to the regional lymph nodes. wikipedia.orgnih.gov In the lymph nodes, they present the this compound-peptide complex to naive T-lymphocytes, thereby initiating the primary immune response and sensitization. wikipedia.orgnih.govmdpi.com
T-Cell Subpopulation Responses (e.g., CD4+ and CD8+ T cells)
Both CD4+ (helper) and CD8+ (cytotoxic) T-cell subpopulations are activated and play distinct roles in this compound-induced contact dermatitis. nih.govjci.org The pathway of antigen presentation dictates which T-cell subpopulation is primarily activated.
CD8+ T-Cell Activation: Because this compound is lipid-soluble, it can penetrate the cell membrane and bind to cytosolic proteins. These modified intracellular proteins are processed through the endogenous pathway and presented on Major Histocompatibility Complex (MHC) class I molecules. jci.org This leads to the activation of this compound-specific CD8+ T-cells. jci.orgnih.gov In animal models, CD8+ T-cells have been identified as the primary effector cells responsible for the tissue damage seen in the secondary response to this compound exposure. nih.govresearchgate.net
CD4+ T-Cell Activation: this compound-protein complexes can also be processed via the exogenous (endosomal) pathway by APCs for presentation on MHC class II molecules to CD4+ T-cells. jci.orgnih.gov Furthermore, studies have shown that Langerhans cells present this compound via the lipid-presenting molecule CD1a to activate CD4+ T-cells, which then drive skin inflammation by producing specific cytokines. nih.gov The CD4+ T-cell population also appears to have a regulatory role; studies in mice suggest that different subpopulations of CD4+ T-cells can either provide help for or suppress the CD8+ T-cell-mediated response. nih.govresearchgate.netmdpi.com
Cytokine and Pro-inflammatory Mediator Release
The activation of this compound-specific T-cells in the skin leads to the release of a variety of cytokines and other pro-inflammatory mediators that orchestrate the clinical manifestations of allergic contact dermatitis. umass.eduhowstuffworks.com The profile of these mediators indicates a complex inflammatory response. In mouse models, this compound exposure has been shown to trigger a Th2-biased immune response, though Th1 and Th17 responses are also significantly involved. mdpi.comnih.gov
Key mediators released include:
Interleukin-33 (IL-33): Identified as a key cytokine upregulated in the inflamed skin of this compound-challenged mice. pnas.org It plays a critical role in mediating the intense itch (pruritus) associated with the rash by directly exciting sensory neurons via its receptor, ST2. mdpi.compnas.org
Thymic Stromal Lymphopoietin (TSLP): This cytokine is also elevated in this compound-challenged skin and is known to be a T-cell regulator and an itch mediator. mdpi.comnih.gov
Interleukin-17 (IL-17) and Interleukin-22 (IL-22): These are signature cytokines of the Th17 response. criver.com Their production is stimulated when CD4+ T-cells recognize this compound presented on CD1a molecules by Langerhans cells. harvard.edunih.gov These cytokines are potent drivers of inflammation and itchiness. harvard.edu
Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α): These pro-inflammatory cytokines are involved as part of the early response to this compound. mdpi.com IFN-γ is a hallmark of Th1 responses. mdpi.com
Other Pruritogenic Mediators: In addition to cytokines, levels of serotonin (B10506) (5-HT) and endothelin-1 (B181129) (ET-1) were found to be elevated in affected skin, contributing to itch-related behavior. Notably, histamine (B1213489) levels were not significantly increased. nih.gov
| Mediator | Primary Source(s) | Observed Role/Effect | Reference |
|---|---|---|---|
| IL-33 | Keratinocytes | Mediates itch by activating sensory neurons via ST2 receptor | mdpi.compnas.org |
| TSLP | Keratinocytes | T-cell regulation, itch mediator | mdpi.comnih.gov |
| IL-17 & IL-22 | Th17 cells, CD4+ T-cells | Promote inflammation and itch | harvard.edunih.govcriver.com |
| IFN-γ | Th1 cells, CD8+ T-cells | Pro-inflammatory Th1 response | mdpi.commdpi.com |
| TNF-α | Keratinocytes, Macrophages | Early pro-inflammatory response | mdpi.com |
| Serotonin (5-HT) | Platelets, Mast cells | Pruritogenic (itch-inducing) mediator | mdpi.comnih.gov |
| Endothelin-1 (ET-1) | Endothelial cells, Keratinocytes | Pruritogenic (itch-inducing) mediator | mdpi.comnih.gov |
Ecological and Evolutionary Context of Urushiol
Role in Plant Chemical Defense Systems
Plants have evolved a diverse array of defense mechanisms against threats, including structural barriers, camouflage, and chemical compounds libraryaware.com. Urushiol serves as a chemical defense, deterring various organisms from damaging the plant.
Antifungal and Antifeedant Properties
This compound has demonstrated antifungal properties, protecting plants against fungal infections manupropria-pens.chnaturecenterfriends.orgresearchgate.netsi.educonicet.gov.ar. Studies have shown that this compound components isolated from the sap of the Korean lacquer tree exhibit strong antifungal activity, particularly against the spore germination of Cladosporium herbarum manupropria-pens.chresearchgate.net. This suggests a role for this compound in defending the plant against microbial pathogens si.edu.
Beyond its antifungal action, this compound also possesses antifeedant properties, deterring herbivores from consuming plant tissues conicet.gov.arscirp.org. The presence of this compound in the sap acts as a deterrent, discouraging browsing animals gardeningknowhow.com.
Interactions within Ecosystems
This compound influences how plants containing it interact with other organisms in their environment, particularly herbivores and agents of seed dispersal.
Herbivore Interactions and Adaptations
Despite this compound's potent effect on humans, many herbivores are unaffected by it and readily consume plants containing the compound si.edunih.govmbnep.orggoogle.com. Animals such as deer, goats, cattle, rabbits, and wood rats are known to feed on poison ivy and poison oak foliage without apparent ill effects ashs.orgnih.govmbnep.org. Several insect species, including moth larvae, also feed on these plants mbnep.org. This suggests that this compound's role as a general defense against herbivory is limited, and its effectiveness varies significantly across different animal species nih.govreddit.com. The lack of sensitivity in many herbivores may be due to physiological differences, such as the absence of specific immune responses triggered in humans or the presence of detoxification mechanisms waynesword.netnih.gov.
Influence on Seed Dispersal
Interestingly, despite the presence of this compound in the fruits, birds and some mammals play a crucial role in the seed dispersal of plants like poison ivy and poison sumac ufl.edugpnc.orgindefenseofplants.comuconn.edu. Birds, in particular, are fond of the fruits and consume the fleshy part, with the seeds often passing through their digestive tracts unharmed ufl.edugpnc.orgindefenseofplants.com. This process facilitates the dispersal of seeds to new locations, aiding in the plant's reproduction and spread uconn.eduresearchgate.net. The white or grayish-white fruits of these plants are a food source for numerous bird species, especially migratory songbirds during the winter months when other food sources may be scarce ufl.edumbnep.orgindefenseofplants.com. Squirrels have also been observed interacting with the fruits, sometimes acting as seed predators by consuming the seeds, but also potentially acting as dispersal agents through caching behavior researchgate.net.
Impact of Environmental Change on this compound Ecology
Environmental changes, particularly increasing atmospheric carbon dioxide levels associated with climate change, have been shown to impact plants containing this compound. Elevated CO2 levels can lead to increased plant growth and biomass accumulation in species like poison ivy ashs.orgjstor.orgcarnegiemnh.orgsubjecttoclimate.orgcolumbusstate.edu. Furthermore, studies indicate that higher CO2 concentrations can favor the production of more allergenic forms of this compound, potentially leading to more severe reactions in sensitive individuals jstor.orgcarnegiemnh.orgsubjecttoclimate.orgyoutube.com. Warmer temperatures and shorter winters, also linked to climate change, can extend the growing season for these plants, allowing them to thrive and potentially outcompete other species in temperate deciduous forests youtube.com. This suggests that climate change may contribute to the increased abundance and potency of this compound-containing plants in certain ecosystems jstor.orgsubjecttoclimate.orgyoutube.com.
Compound Information
| Compound Name | PubChem CID |
| This compound | 44144477 |
| This compound III | 5281862 |
| 3-n-Pentadeca-8,11,14-trienylcatechol | 5478166 |
| 3-(8-Pentadecenyl)-1,2-benzenediol | 5478167 |
| 3-Pentadecylcatechol (B1204209) | 68118 |
| 3-(8,11,13-Pentadecatrienyl)pyrocatechol | 6365304 |
| 3-[(Z)-pentadec-8-enyl]benzene-1,2-diol | 10 |
Interactive Data Table Example (Based on search result researchgate.net and manupropria-pens.ch data):
While detailed quantitative data across various fungi and this compound components was not extensively provided in a single, easily extractable format from the search results, the following table structure could represent such data if available. The search results indicated that 3-pentadecylcatechol showed the highest antifungal activity against Cladosporium herbarum with a MIC of 4 ug/ml manupropria-pens.chresearchgate.net.
| This compound Component | Fungal Species | Antifungal Activity (e.g., MIC) |
| 3-pentadecylcatechol | Cladosporium herbarum | 4 ug/ml |
| Other this compound Comp. | Cladosporium herbarum | Higher MICs or lower activity |
| This compound Component | Other Fungal Species | Data if available |
This compound is a potent mixture of alkylcatechols found in plants of the Anacardiaceae family, including poison ivy (Toxicodendron radicans), poison oak (Toxicodendron diversilobum), and poison sumac (Toxicodendron vernix). nih.gov It is the primary compound responsible for the severe contact dermatitis observed in most humans upon exposure. pnas.orgresearchgate.net Research has explored various aspects of this compound, particularly how environmental changes might influence its production and potency.
Implications for Plant Dominance and Community Dynamics
The enhanced growth and increased potency of this compound in response to elevated CO2 have significant implications for plant dominance and community dynamics in various ecosystems. Poison ivy, being a woody vine (liana), is particularly well-suited to benefit from increased CO2. marquette.educarnegiemnh.org Lianas often allocate a larger proportion of biomass to leaves compared to upright woody species, allowing them to capitalize more effectively on increased carbon availability for photosynthesis and subsequent leaf area expansion. marquette.educarnegiemnh.org
Studies have shown that the growth stimulation of poison ivy under elevated CO2 can exceed that of many other woody species, including trees. pnas.orgmarquette.edunpr.org This differential response can give poison ivy a competitive advantage, potentially leading to increased abundance and dominance in areas where it is present. pnas.orgresearchgate.netmarquette.edu The proliferation of vines, including poison ivy, is already observed in some regions and is hypothesized to be partly driven by rising atmospheric CO2. pnas.orgresearchgate.netnih.gov Increased vine abundance can inhibit forest regeneration and increase tree mortality by competing for light, water, and nutrients, and by physically damaging trees through strangling and canopy coverage. pnas.orgnih.gov
While experimental studies like the Duke FACE project demonstrate a clear positive response of poison ivy to elevated CO2 in intact forest ecosystems, long-term observational studies in other areas have shown varying trends. pnas.orgmarquette.edu For example, a study in Wisconsin forests observed a decrease in poison ivy abundance over a 45-year period despite rising CO2 levels and increased winter temperatures. marquette.eduusda.gov This suggests that other factors, such as light availability in maturing forests, can also play a significant role in regulating poison ivy populations and may, in some cases, counteract the positive effects of elevated CO2. marquette.eduusda.gov
Nevertheless, the strong growth response and increased this compound potency observed in multiple studies under elevated CO2 conditions indicate that poison ivy is likely to become a more vigorous and prevalent component of plant communities in a future, higher CO2 environment. pnas.orgresearchgate.netjstor.orgresearchgate.netcambridge.orgnpr.orgusda.govbaytoday.ca This has potential consequences for the structure and composition of forests and other ecosystems where this compound-producing plants are present.
Advanced Analytical and Detection Methodologies for Urushiol Research
Chromatographic Techniques
Chromatography, a cornerstone of separation science, provides the resolution necessary to separate the complex mixture of urushiol congeners found in nature. When coupled with mass spectrometry, it offers unparalleled sensitivity and specificity for their analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely utilized technique for the analysis of this compound congeners. This method is particularly effective for quantifying the relative abundance of different this compound species within a sample. The first GC-MS analysis of urushiols was reported in 1975. nih.gov Prior to analysis, the this compound catechols are often derivatized, for instance, through silanization, to increase their volatility and thermal stability, which is essential for GC separation. nih.gov
In a typical GC-MS workflow, the derivatized this compound mixture is vaporized and separated based on boiling point and interactions with the stationary phase of the GC column. As the separated congeners elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique "fingerprint" for each congener, allowing for their identification and quantification. nih.gov For example, 3-methylcatechol (3MC) is a known fragment that arises after silanization of urushiols and can be used as a surrogate standard for alk-(en)-yl catechols. nih.gov GC-MS has been instrumental in confirming the presence of various this compound congeners in plant extracts, such as those from poison ivy seedlings. mdpi.comnih.gov Researchers have used specific molecular ions of the individual TMS-derivatized urushiols to obtain peak areas for quantification. nih.gov
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Setting |
|---|---|
| GC Column Temperature Program | Initial hold at 170 °C for 1 min, then ramp at 10 °C/min to 320 °C, hold for 4 min. nih.gov |
| MS Source Temperature | 250 °C nih.gov |
| MS Quadrupole Temperature | 150 °C nih.gov |
| m/z Ratio Range | 100 to 510 nih.gov |
| Sampling Rate | 11.57 scans/s nih.gov |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS-MS) is a highly sensitive and specific method for the determination of this compound congeners, particularly when analyzing complex matrices. acs.org This technique separates the this compound mixture in the liquid phase, typically using a reversed-phase column, before ionization and analysis by tandem mass spectrometry. acs.org The use of atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has been particularly effective. acs.org
ESI can produce [M-H]⁻ ions and adduct ions like [M+Cl]⁻ in negative ion mode, while APCI primarily generates [M-H]⁻ and MH⁺ ions. acs.org The subsequent fragmentation of these precursor ions in the mass spectrometer (MS-MS) produces characteristic daughter ions. For instance, collision-induced dissociation of the [M-H]⁻ ion can result in quinoid radical anions ([M-H-H₂]⁻ and m/z 122⁻) and a benzofuran phenate (m/z 135⁻). acs.org This high degree of specificity allows for the confident identification of individual this compound congeners, even those present at trace levels. acs.org LC-MS-MS has been successfully employed to detect both pentadecylcatechols and heptadecylcatechols in various samples. nih.gov
Table 2: Key Findings from LC-MS-MS Analysis of Urushiols
| Finding | Ionization Mode | Precursor Ion | Characteristic Fragment Ions |
|---|---|---|---|
| Detection of six this compound congeners. acs.org | Negative Ion ESI/APCI | [M-H]⁻ | [M-H-H₂]⁻, m/z 122⁻, m/z 135⁻ acs.org |
| Identification of C₁₅ and C₁₇ catechols. nih.gov | Not Specified | Parent this compound compounds | 122 m/z daughter ions nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages for the analysis of phytochemicals, including speed, cost-effectiveness, and the ability to run multiple samples simultaneously. researchgate.net It is a sophisticated instrumental technique based on the full capabilities of thin-layer chromatography. researchgate.net In HPTLC, a small amount of sample is applied to a high-performance plate coated with a fine layer of stationary phase, such as silica gel. nih.gov The plate is then placed in a developing chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. nih.gov
While specific HPTLC methods for this compound analysis are not as extensively detailed in recent literature as GC-MS or LC-MS, the technique's utility in separating complex plant extracts makes it a viable tool for screening and quantification. wisdomlib.orggrafiati.com The separated compounds can be visualized under UV light or by spraying with a reagent, and quantified using a densitometer. nih.gov The robustness and selectivity of HPTLC make it suitable for the quality control of herbal drugs and the detection of adulterants, suggesting its potential application in analyzing products containing Toxicodendron species. researchgate.net
Mass Spectrometry Imaging (MSI) and Ambient Ionization Methods
Recent innovations in mass spectrometry have enabled the direct analysis of analytes from surfaces and within their native biological context, providing unprecedented spatial information and rapid detection capabilities.
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in biological tissues. mdpi.comnih.gov This method has been applied for the first time to analyze urushiols in poison ivy stems, revealing important insights into their compartmentalization. mdpi.comnih.gov In a MALDI-MSI experiment, a thin section of plant tissue is coated with a matrix that absorbs energy from a laser. The laser is then fired across the tissue section, desorbing and ionizing the analytes, which are subsequently analyzed by the mass spectrometer. researchgate.net
Studies using MALDI-MSI on poison ivy stems have shown that this compound congeners with 15-carbon side chains are primarily localized to the resin ducts. mdpi.comnih.gov In contrast, congeners with 17-carbon side chains are more widely distributed throughout the cortex and vascular tissues. mdpi.comnih.gov Urushiols are typically detected as sodium adducts ([M+Na]⁺) with high mass accuracy. nih.govresearchgate.net These findings provide novel insights into the differential tissue distribution of urushiols, which may be relevant to their biosynthesis and physiological function within the plant. mdpi.comnih.gov
Table 3: Differential Localization of this compound Congeners in Poison Ivy Stem Determined by MALDI-MSI
| This compound Congener Type | Primary Tissue Localization |
|---|---|
| C15 Side Chains | Resin Ducts mdpi.comnih.gov |
| C17 Side Chains | Cortex and Vascular Tissues mdpi.comnih.gov |
Leaf Spray Mass Spectrometry is an ambient ionization technique that enables the direct, rapid detection of metabolites from plant tissues with no sample preparation. rsc.orgrsc.org In this method, a solvent is sprayed onto a plant leaf, and a high voltage is applied to the leaf itself. The solvent extracts the analytes, and the electric field generates a plume of charged droplets that are directed into the mass spectrometer for analysis. nih.gov
This technique has been successfully used to detect allergenic urushiols directly from poison ivy leaves. rsc.orgrsc.org The measurements can be performed in under 30 seconds and can identify all the urushiols previously reported using more time-consuming chromatographic methods. rsc.org Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the detected urushiols. rsc.orgrsc.org The sensitivity of detection can be enhanced in the negative ion mode by adding chloride anions to the spray solvent, which facilitates the formation of [M+Cl]⁻ adducts. rsc.orgrsc.org The development of portable mass spectrometers coupled with leaf spray ionization holds promise for in-situ chemical identification of poison ivy and other this compound-containing plants. rsc.org
Spectroscopic and Fluorometric Approaches
Advanced spectroscopic and fluorometric methods offer sensitive and specific means for the detection of this compound. These techniques are pivotal in developing field-deployable sensors and robust laboratory-based assays for identifying this potent allergen on various surfaces.
Application of Profluorescent Nitroxides for Detection
A significant development in this compound detection involves the use of profluorescent nitroxides. nih.govucsc.edu This method provides a visual way to identify minute quantities of this compound, the allergenic catechol found in poison ivy, oak, and sumac. nih.govacs.org The technique is based on a chemical reaction that transforms the non-fluorescent profluorescent nitroxide into a highly fluorescent molecule in the presence of this compound. ucsc.edu
The detection process unfolds in a series of steps:
this compound, which is a catechol, reacts with an alkylboronic acid derivative (such as B-n-butylboronic acid) that is applied along with the profluorescent nitroxide. acs.orggoogle.com This initial reaction forms a B-n-butylcatecholboronate ester in situ. nih.govresearchgate.net
The profluorescent nitroxide then reacts with this boronate ester. acs.org This leads to the generation of an alkyl radical, which is subsequently trapped by a second nitroxide molecule. google.com
The final product of this reaction is a strongly fluorescent N-alkoxyamine. nih.govacs.org
When the contaminated area is illuminated with a simple, inexpensive ultraviolet lamp (or "black light"), the newly formed N-alkoxyamine fluoresces brightly, visually pinpointing the exact location of the this compound contamination. acs.orgucsc.edu This methodology holds promise for the development of a spray that could be used to detect this compound on skin, clothing, or equipment, thereby helping to prevent or mitigate contact dermatitis. ucsc.edugoogle.comacs.org The fluorescent signal generation is rapid, making it suitable for use in the field without the need for costly equipment. acs.org The detection method is sensitive enough to identify this compound amounts in the range of 1-10 μg. google.com
Other Fluorescence-Based Detection Principles
Beyond the primary profluorescent nitroxide reaction, other fluorescence-based principles contribute to or have been explored for detecting catechols like this compound. One such phenomenon is the potential degradation of the nitroxide-catecholborane complex into a hydroxylamine, which is also a fluorescent compound, potentially adding to the signal. google.com
Another approach leverages the fluorescence quenching properties of nitroxides. Tethered nitroxide-fluorophore molecules, where the nitroxide radical is in close proximity to a fluorophore, exhibit suppressed fluorescence. researchgate.net When the nitroxide radical is scavenged or undergoes a redox reaction, its quenching effect is eliminated, and the system returns to its natural fluorescent state. researchgate.net This principle has been demonstrated with cadmium selenide (CdSe) quantum dots, which are highly fluorescent nanoparticles. ucsc.edu The fluorescence of these quantum dots is effectively quenched by nitroxides like 4-amino-TEMPO; however, upon trapping of the nitroxide by a radical, the fluorescence is restored. ucsc.edu
Researchers have also investigated other types of fluorescent sensors. For instance, verdazyl radicals have been shown to act as fluorescent spin sensors that can efficiently trap carbon-centered radicals, transitioning from a non-fluorescent paramagnetic state to a fluorescent diamagnetic state. researchgate.net
Method Validation and Quantification Standards
For the accurate and reliable quantification of this compound in various matrices, such as plant extracts and food ingredients, robust analytical methods must be developed and validated. korea.ac.krnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for this purpose, often requiring a derivatization step, such as trimethylsilyl silylation, to enhance the volatility and stability of this compound congeners for analysis. korea.ac.krnih.gov
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, and precision. researchgate.netdovepress.com
Linearity: This parameter assesses the direct proportionality between the concentration of the analyte and the response of the analytical instrument. For this compound analysis using GC-MS, linearity has been demonstrated with a high correlation coefficient (r²) of 0.998 over the investigated concentration range. korea.ac.krnih.gov
Sensitivity: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected. For this compound congeners, LODs have been reported to be in the range of 1.74 to 2.67 µg/mL. korea.ac.krnih.gov The limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a validated this compound detection method, intra-day and inter-day precision RSDs were in the ranges of 2.5–9.3% and 4.8–12%, respectively. researchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies. For this compound analysis, recovery rates have been found to be between 92% and 119%. researchgate.net
The validation process also confirms other performance characteristics, such as the stability of retention times. In one study, the deviations of relative retention times for this compound analysis were within 0.001 minutes, satisfying the established criteria. korea.ac.krnih.gov
The table below summarizes key performance characteristics from a validated GC-MS method for this compound analysis.
| Validation Parameter | Reported Value/Range |
|---|---|
| Linearity (Correlation Coefficient, r²) | 0.998 korea.ac.krnih.gov |
| Limit of Detection (LOD) | 1.74 - 2.67 µg/mL korea.ac.krnih.gov |
| Accuracy (Recovery Rate) | 92% - 119% researchgate.net |
| Precision (Intra-day RSD) | 2.5% - 9.3% researchgate.net |
| Precision (Inter-day RSD) | 4.8% - 12% researchgate.net |
Structural Activity Relationships Sar and Molecular Engineering
Influence of Side Chain Characteristics
The hydrocarbon side chain attached to the catechol ring plays a critical role in urushiol's interaction with biological systems. Its length and the presence and position of double bonds significantly impact activity. wikipedia.orggoogle.comgenoskin.com
Degree of Unsaturation and its Impact on Biological Activity
The degree of unsaturation in the hydrocarbon side chain is a key determinant of this compound's allergenic potency. Studies indicate a strong correlation between the number of double bonds and the likelihood and severity of an allergic reaction. wikipedia.orggenoskin.com this compound components with higher degrees of unsaturation generally exhibit greater allergenic potential. mdpi.com For example, less than half of the population reacts to saturated this compound, while over 90% react to this compound with at least two double bonds. wikipedia.org This suggests that the presence of double bonds enhances the ability of this compound to induce an immune response. wikipedia.orggenoskin.com
Research indicates that the human dermatitis response to poison ivy is correlated with the ratio of unsaturated to saturated this compound congeners; a higher proportion of unsaturated components leads to a more potent allergen. pnas.org This has been observed in studies where elevated atmospheric CO2 levels led to an increase in the concentration of the unsaturated triene congener of this compound in poison ivy, resulting in a more allergenic form. pnas.org
Side Chain Length and Stereochemistry Effects
The length of the hydrocarbon side chain also contributes to the biological activity of this compound. Longer side chains tend to produce a stronger allergic reaction. wikipedia.org While C15 and C17 side chains are most common in Toxicodendron species, the specific length can influence the immune reaction and the specificity of the catechol molecule. waynesword.netgoogle.com
Stereochemistry, referring to the spatial arrangement of atoms, particularly around the double bonds in the unsaturated side chains, can also influence the biological activity. Although not as extensively documented as the degree of unsaturation or chain length, the specific configuration (e.g., cis or trans isomers) of the double bonds can affect how this compound interacts with biological molecules and immune cells. The specific arrangement of double bonds, such as the (8Z,11E,13Z) configuration in this compound IV (CID 44144477), is noted to contribute to its allergenic properties. ontosight.ai
Role of the Catechol Ring System
The catechol ring, a benzene (B151609) ring with two adjacent hydroxyl groups, is an essential part of the this compound structure and is critical for its biological activity. mdpi.com
Importance of Catechol Hydroxyl Groups in Molecular Interactions
The two hydroxyl groups on the catechol ring are crucial for the mechanism of this compound-induced contact dermatitis. genoskin.com this compound acts as a hapten, a small molecule that elicits an immune response only when bound to a larger carrier molecule, typically a protein. wikipedia.orgwikipedia.org To become immunogenic, the catechol ring is first oxidized in vivo to form reactive o-quinones. genoskin.comwikipedia.orggoogle.com These quinone intermediates are electrophilic and readily react with nucleophilic residues, such as the thiol groups of cysteine or amino groups of lysine (B10760008), on skin proteins. wikipedia.orggoogle.comeuropa.eu This covalent binding, or haptenation, to skin proteins forms neoantigens that are recognized by the immune system, triggering a T-cell-mediated response. wikipedia.orggenoskin.comwikipedia.org
The catechol hydroxyl groups are also involved in other types of molecular interactions, such as hydrogen bonding and coordination bonds, particularly with metal ions. mdpi.comresearchgate.netresearchgate.net This property is exploited in various applications, such as the development of adhesive materials and coatings, where the catechol moiety can chelate metal ions like Fe³⁺, contributing to crosslinking and enhanced material strength. mdpi.comresearchgate.netresearchgate.net
Impact of Catechol Ring Modifications on Activity
Modifications to the catechol ring system can significantly alter the biological activity of this compound. For instance, the oxidation of the catechol group to a quinone is essential for its haptenation and subsequent allergic response. genoskin.comwikipedia.org Blocking or modifying the hydroxyl groups can prevent this oxidation and thus reduce or eliminate allergenicity. For example, dimethyl ether derivatives of this compound are reported to be non-allergenic, highlighting the importance of the free hydroxyl groups for activity. mdpi.com
Research into this compound derivatives for applications beyond allergenicity, such as antimicrobial or antitumor agents, often involves modifications to the catechol ring or linking other functional groups to it. mdpi.comaeeisp.comnih.govmdpi.comnih.gov These modifications aim to enhance desired activities or reduce unwanted ones, such as allergenicity. For example, introducing a hydroxamic acid group, which can chelate zinc ions, to this compound derivatives has been explored to develop potent inhibitors of histone deacetylases (HDACs) for potential anticancer therapy. aeeisp.commdpi.comnih.govnih.govresearchgate.netcjsc.ac.cnacs.orgtandfonline.comacs.org
Rational Design of this compound Derivatives
The detailed understanding of this compound's SAR provides a basis for the rational design and synthesis of this compound derivatives with tailored properties. researchgate.netgdch.de By selectively modifying the side chain (length, unsaturation, stereochemistry) or the catechol ring (e.g., adding functional groups, altering oxidation state), researchers can create compounds with altered biological activities.
For example, to reduce allergenicity, derivatives could be designed with saturated side chains or modifications to the catechol ring that prevent quinone formation. mdpi.com Conversely, for potential therapeutic applications, derivatives might be engineered to enhance specific interactions with biological targets. The design of HDAC inhibitors based on this compound involves incorporating zinc-binding groups, like hydroxamic acids, to interact with the catalytic site of the enzyme, leveraging the this compound scaffold's ability to interact with biological molecules. aeeisp.commdpi.comnih.govnih.govresearchgate.netcjsc.ac.cnacs.orgtandfonline.comacs.org
Data Tables
Based on the search results, here is a summary of the impact of side chain unsaturation on allergic reaction likelihood:
| Degree of Unsaturation | Likelihood of Allergic Reaction (Approximate) | Source |
| Saturated | Less than 50% | wikipedia.org |
| At least two double bonds | Over 90% | wikipedia.org |
Here is a table summarizing the typical side chain lengths found in this compound from different plant sources:
| Plant Source | Primary Side Chain Length | Source |
| Poison Ivy | C15 | wikipedia.orggoogle.com |
| Poison Sumac | C15 | wikipedia.orggoogle.com |
| Western Poison Oak | C17 | wikipedia.orggoogle.com |
Detailed Research Findings
Studies have shown that this compound's allergenic activity is linked to its ability to penetrate the skin and bind to proteins after oxidation of the catechol ring to a quinone. genoskin.comwikipedia.orggoogle.com This haptenation process triggers a type IV hypersensitivity reaction. wikipedia.orggenoskin.com
Research on antimicrobial activity suggests that the unsaturated C15/C17 alkyl chains in this compound can disrupt microbial membrane integrity through lipid peroxidation and triggering intracellular leakage. mdpi.com
Molecular docking studies on this compound derivatives designed as HDAC inhibitors have revealed specific interactions, including hydrogen bonds and chelation with the Zn²⁺ ion in the enzyme's active pocket, highlighting the importance of both the modified catechol and the side chain in binding. aeeisp.commdpi.comnih.govnih.gov
Strategies for Modifying this compound Structure for Specific Biological Effects
Modification strategies aim to alter the inherent properties of this compound to enhance specific beneficial activities or reduce its allergenic potential. One approach involves modifying the alkyl side chain. Studies have explored introducing various functional groups into the tail of the alkyl side chain or adding substituents with differing electronic properties or steric bulk onto the alkyl chain itself researchgate.netnih.gov. For instance, introducing hydroxy, carbonyl, amino, or methyl ether groups into the alkyl side chain has been shown to significantly increase binding affinity towards targets like Histone Deacetylase 8 (HDAC8) nih.gov. Similarly, incorporating alkane thiol substituents in the side chain can also increase binding affinity mdpi.com.
Another key strategy focuses on modifications to the catechol ring. While the catechol ring is considered critical for some of this compound's biological activities, including its role in allergic reactions, modifications here can also influence activity jci.org. Introducing substituents like fluorine, chlorine, sulfonamide, benzamido, amino, or hydroxy groups onto the benzene ring can significantly increase binding affinity to enzymes like HDAC8 nih.gov. Replacing the phenolic hydroxy groups by ether or ester groups has also been explored mdpi.com. Additionally, forming metal coordination networks with the catechol hydroxyl groups is a strategy used in developing this compound-based antibacterial materials, facilitating synergistic antibacterial effects mdpi.com. Enzymatic derivatization is another avenue being explored to optimize structure-activity relationships mdpi.com.
Further modifications include the synthesis of water-soluble ester derivatives of this compound, such as amino acid esters, dicarboxylic acid esters, carbamates with free terminal carboxylic groups, and sulfate (B86663) and phosphate (B84403) esters. These modifications aim to improve properties like solubility while retaining bioactivity google.com. For example, pentadecyl catechol (a saturated congener) has been used to prepare esters with different amino acids google.com.
The unsaturation in the alkyl side chain is also recognized as important for maximal reactivity in certain biological contexts, such as lymphocyte blastogenesis jci.org. However, the specific effect of unsaturation can vary depending on the targeted biological activity.
| Modification Strategy | Site of Modification | Examples of Modifications | Observed Biological Effect / Impact | Source |
| Functional Group Introduction | Alkyl Side Chain | Hydroxy, Carbonyl, Amino, Methyl ether, Alkane thiol | Increased binding affinity (e.g., to HDAC8, HDAC2) | researchgate.netmdpi.comnih.gov |
| Substituent Addition | Benzene Ring | F, Cl, Sulfonamide, Benzamido, Amino, Hydroxy, Triazole, Formamido, Nitro | Increased binding affinity (e.g., to HDAC8, HDAC2) | nih.govnih.gov |
| Hydroxyl Group Replacement | Catechol Ring | Ether, Ester groups | Explored for influencing activity | mdpi.com |
| Metal Coordination | Catechol Hydroxyl Groups | Complex formation with metal ions (e.g., silver ions) | Enhanced antibacterial performance | mdpi.com |
| Enzymatic Derivatization | Not specified | General enzymatic modification | Optimization of structure-activity relationships | mdpi.com |
| Ester Formation (for water solubility) | Catechol Hydroxyl Groups | Amino acid esters, Dicarboxylic acid esters, Carbamates, Sulfate/Phosphate esters | Improved water solubility, retained bioactivity, potential for tolerance induction | google.com |
| Modification of Alkyl Side Chain Unsaturation | Alkyl Side Chain | Variation in number of double bonds | Impacts reactivity (e.g., lymphocyte blastogenesis) | jci.org |
Computational Approaches (e.g., Molecular Docking, MD Simulations) in Derivative Design
Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, play a crucial role in the rational design and screening of novel this compound derivatives with desired biological activities researchgate.netnih.govnih.goveurekaselect.com. These methods allow researchers to predict and analyze the binding interactions between this compound derivatives and target proteins, providing insights into the potential efficacy and stability of the designed compounds researchgate.netnih.govnih.gov.
Molecular docking is widely used to screen libraries of designed this compound derivatives and estimate their binding affinity towards a specific protein target, such as HDAC enzymes researchgate.netnih.govnih.gov. By computationally evaluating how a ligand (this compound derivative) fits into the binding site of a receptor (protein), docking studies can identify compounds with favorable interaction energies and predict potential binding modes researchgate.netnih.govnih.gov. For example, Glide docking has been used to screen this compound derivatives for their binding affinity to HDAC8 and HDAC2 researchgate.netnih.govnih.gov. These studies have revealed that interactions such as zinc ion coordination, hydrogen bonding, and hydrophobic interactions contribute significantly to the binding affinity of this compound derivatives to HDACs researchgate.netnih.govnih.gov.
Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex, allowing researchers to study the stability of the complex over time and analyze conformational changes researchgate.netnih.govnih.govacs.org. MD simulations can provide information on the root-mean-square deviation (RMSD) and root mean square fluctuation (RMSF) of residues, hydrogen bonding patterns, and binding free energies, all of which are indicators of complex stability researchgate.netnih.govnih.gov. Studies utilizing MD simulations on this compound-HDAC complexes have shown that the designed derivatives can form stable complexes with the enzyme researchgate.netnih.govnih.gov. Analysis of binding free energies, often calculated using methods like MM-GBSA, can further quantify the strength of the interaction acs.orgresearchgate.net.
Computational approaches are not limited to predicting binding to enzymes like HDACs. They can also be applied to understand interactions relevant to other biological effects, such as antimicrobial activity mdpi.com. Computational modeling and machine learning tools are suggested for predicting effective structural motifs for enhanced antimicrobial efficacy mdpi.com.
| Computational Method | Application in this compound Derivative Design | Key Information Provided | Source |
| Molecular Docking | Screening of derivative libraries, predicting binding affinity and modes to target proteins (e.g., HDACs) | Glide scores, predicted binding poses, identification of key interactions (hydrogen bonds, hydrophobic, metal coordination) | researchgate.netnih.govnih.gov |
| Molecular Dynamics (MD) | Studying stability of ligand-protein complexes, analyzing conformational changes | RMSD, RMSF, hydrogen bonding analysis, binding free energy calculations (e.g., MM-GBSA) | researchgate.netnih.govnih.govacs.orgresearchgate.net |
| Computational Modeling | Predicting effective structural motifs for desired activities (e.g., antimicrobial) | Identification of structural features correlated with enhanced efficacy | mdpi.com |
| Machine Learning Tools | Assisting in predicting effective structural motifs | Predictive models based on structural features and biological activity data | mdpi.com |
Synthetic Biology and Biotechnology Applications in Urushiol Research
Development of Biosustainable Urushiol Production Platforms
The primary goal of developing biosustainable this compound production platforms is to overcome the reliance on harvesting it from its natural, slow-growing plant sources. usda.gov Research is focused on creating both agricultural-based and microbial-based systems to support a bio-sustainable material manufacturing economy. usda.gov The foundation for these platforms lies in a deep understanding of the metabolic pathways and the genes and enzymes responsible for this compound synthesis.
A key strategy involves using poison ivy as a model organism to uncover the foundational knowledge of this compound biosynthesis. usda.gov By identifying the genes and characterizing the enzymes involved in the conversion of precursor molecules like anacardic acid to this compound, scientists can lay the groundwork for transferring this genetic machinery into more suitable production hosts. usda.govnih.gov This foundational research is critical for enabling the future engineering of robust and scalable bio-production systems. usda.gov
Genetic Engineering Approaches for Modulating this compound Biosynthesis in Plants
Genetic engineering offers powerful tools to study and manipulate the production of this compound directly within plants. A significant breakthrough in this area has been the development of a stable genetic transformation system for poison ivy using Agrobacterium rhizogenes. nih.govnih.gov This method allows for the generation of transgenic "hairy root" cultures that retain the capacity to synthesize this compound, providing a reliable platform for in-planta gene function studies. nih.govresearchgate.net
These hairy root cultures are instrumental for reverse genetics approaches, such as RNA interference (RNAi) and CRISPR-Cas9 genome editing, to validate the specific roles of candidate genes in the this compound biosynthetic pathway. usda.govusda.gov For example, researchers have created CRISPR-Cas9 constructs to mutate polyketide synthase (PKS)-like genes, which are hypothesized to catalyze the initial step in this compound formation. usda.gov By knocking out or silencing specific genes and observing the effect on this compound production, scientists can confirm their function. usda.gov This transformation-regeneration protocol is a major advancement, enabling detailed molecular investigations into this compound metabolism. usda.gov
| Genetic Engineering Tool | Application in this compound Research | Target Gene Family (Example) | Expected Outcome |
| Agrobacterium rhizogenes | Creation of transgenic hairy root cultures in poison ivy. nih.govnih.gov | N/A | A stable platform for genetic studies. nih.gov |
| RNA interference (RNAi) | Silencing of specific genes to observe their effect on this compound production. usda.gov | Oxidative enzymes | Reduced or altered this compound accumulation, confirming gene function. usda.gov |
| CRISPR-Cas9 | Mutating or knocking out genes essential for biosynthesis. usda.govusda.gov | Polyketide Synthase (PKS) | Identification of PKS genes necessary for the first step of this compound synthesis. usda.gov |
Heterologous Gene Expression Systems for Enzyme Characterization
Identifying the genes involved in this compound biosynthesis is only the first step; understanding the function of the enzymes they encode is equally crucial. Heterologous gene expression systems—where a gene from one organism is expressed in another—are vital for producing and characterizing these enzymes. usda.gov This process involves expressing candidate genes from poison ivy in well-established host organisms like Escherichia coli, yeast (Saccharomyces cerevisiae), or the plant Nicotiana benthamiana. usda.govmdpi.com
Once the recombinant enzymes are produced in these systems, they can be purified and subjected to in vitro biochemical assays. usda.gov These assays allow researchers to determine the enzyme's specific function, such as its ability to convert anacardic acid to cardanol (B1251761) or cardanol to this compound. usda.gov Scientists can also perform detailed enzyme kinetic studies to understand substrate specificity and catalytic efficiency. usda.gov This characterization is essential for reconstructing the this compound biosynthetic pathway in a heterologous host for production purposes. usda.govmdpi.com
| Expression System | Organism | Advantages for this compound Research | Research Objective |
| Prokaryotic System | Escherichia coli | Fast growth, cost-effective, high protein yield. nih.gov | Production of recombinant enzymes for initial functional screening and in vitro assays. usda.gov |
| Eukaryotic System | Yeast (Saccharomyces cerevisiae) | Can perform some post-translational modifications. usda.govfrontiersin.org | Characterization of enzymes that may require eukaryotic cellular machinery, such as cytochrome P450s. usda.gov |
| Transient Plant System | Nicotiana benthamiana | Allows for rapid, in-planta evaluation of enzyme function in a plant environment. usda.govmdpi.com | Infiltration of substrates like anacardic acid to test the activity of expressed poison ivy enzymes in living plant tissue. usda.gov |
Potential for Microbial-Based Production Systems
The ultimate application of synthetic biology in this field is the creation of microbial-based systems for this compound production. usda.gov By harnessing the knowledge of the complete biosynthetic pathway, it is theoretically possible to transfer all the necessary genes into an industrial microorganism like E. coli or yeast. usda.govnih.gov These microbes can be cultivated in large-scale fermenters, offering a more rapid, scalable, and sustainable alternative to plant extraction. usda.govnih.gov
Engineered microbes could be fed simple sugars or other low-cost feedstocks and convert them into this compound and its precursors. nih.gov This approach not only circumvents the issues associated with agricultural production but also opens the door to producing novel this compound derivatives with tailored properties for specific material applications. frontiersin.org The foundational knowledge gained from studying poison ivy's genetics and biochemistry is the critical enabler for developing these innovative microbial factories. usda.gov
Future Research Directions and Unanswered Questions
Refining Biosynthetic Pathway Elucidation and Genetic Validation
Despite progress, the complete biosynthetic pathway of urushiol in Toxicodendron species is not yet fully elucidated. Current hypotheses suggest that this compound synthesis begins with fatty acid metabolism, involving polyketide synthase activity to form a tetraketide, followed by modifications to generate the alkyl-catechol ring structure. mdpi.com However, the specific enzymatic activities and genes involved in these steps have not been definitively characterized or empirically validated. mdpi.comashs.org
Future research should focus on identifying and characterizing the full suite of enzymes responsible for this compound biosynthesis. Transcriptional profiling of diverse poison ivy tissues has been used to identify mRNA transcripts with accumulation patterns correlated with this compound levels, suggesting potential involvement in the pathway. usda.gov Further biochemical validation of these putative recombinant enzymes is required to confirm their catalytic activity in converting precursors like anacardic acid to this compound. usda.govresearchgate.net Reverse genetic methods, such as RNA interference (RNAi) and CRISPR genome editing in transgenic poison ivy hairy root cultures, can be employed to validate the essential role of identified genes and enzymes in this compound production in planta. usda.govresearchgate.net Understanding the spatial and cell-type-specific accumulation patterns of different this compound congeners may also provide insights into their synthesis and potential differential transport within the plant. mdpi.com
Deeper Understanding of Ecological Interactions and Defense Signaling
While this compound is a potent allergen to humans, its precise ecological function in the plants that produce it is not fully understood. Some research suggests it may play a role in defense against microbial pathogens, acting as an antimicrobial agent. si.edumdpi.com However, evidence indicates that this compound does not deter feeding by many common herbivores, such as deer, goats, mice, and certain birds and insects. mdpi.comnih.gov
Future research is needed to comprehensively investigate the ecological interactions mediated by this compound. This includes exploring its potential roles against a wider range of pathogens and pests, and understanding the signaling pathways within the plant that regulate this compound production in response to environmental cues or threats. mdpi.comusda.gov Investigating the possible adaptive advantages conferred by this compound in different ecological contexts, particularly in temperate deciduous forests where Toxicodendron species thrive, could provide valuable insights. youtube.com
Development of Novel Research Models for Molecular Studies (e.g., Improved in vitro systems, Transgenic Models)
Studying the molecular mechanisms of this compound biosynthesis and its biological effects has been challenging due to the nature of the compound and the plant sources. Traditional methods for analyzing this compound in plant extracts can lead to a loss of information regarding spatial distribution. mdpi.com While Agrobacterium rhizogenes-mediated hairy root transformation systems have been developed for poison ivy, enabling some investigation of this compound metabolism, these cultures often exhibit lower this compound accumulation levels compared to wild-type roots. researchgate.netresearchgate.netresearchgate.net
Future research should focus on developing improved research models. This includes refining in vitro systems, such as plant tissue cultures, to better mimic the conditions for this compound biosynthesis and accumulation observed in intact plants. researchgate.net The development of transgenic models, potentially in more genetically tractable plant species engineered to produce this compound or its precursors, could provide powerful tools for dissecting the biosynthetic pathway and studying enzyme function. usda.gov Furthermore, the development of validated animal models, such as the mouse model for this compound-induced contact dermatitis, is crucial for studying the immune response and testing potential therapeutic interventions. jci.orgcriver.com
Exploration of Undiscovered Biological Activities and Therapeutic Potential (beyond allergenicity)
Beyond its well-known allergenic properties, this compound and its derivatives may possess other biological activities with potential therapeutic applications. Research into novel derivatives has shown promise, such as hydroxamic acid derivatives based on this compound exhibiting significant activity against cancer cell lines, suggesting potential as histone deacetylase inhibitors. this compound V has also demonstrated anticancer activities in colon cancer cells, inhibiting proliferation and inducing cell cycle arrest. Additionally, this compound-based materials have shown broad-spectrum antimicrobial activity, disrupting microbial membranes and inducing oxidative stress. mdpi.com
Future research should systematically explore the undiscovered biological activities of this compound and its various congeners and derivatives. This includes in vitro and in vivo studies to evaluate potential anti-inflammatory, antioxidant, or other pharmacological effects. mdpi.com Investigating the structure-activity relationships of different this compound congeners and their modifications could lead to the development of novel therapeutic agents with reduced allergenicity and enhanced desired activities. mdpi.com
Advancements in this compound Detection and Quantification Technologies
Accurate and sensitive detection and quantification of this compound are essential for various research areas, including studying its biosynthesis, ecological distribution, and presence in environmental samples or on surfaces. Existing methods include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography-mass spectrometry (HPLC-MS), and MALDI-MS imaging. mdpi.commdpi.comresearchgate.net While these techniques have provided valuable data, there is a need for advancements in detection and quantification technologies. mdpi.comresearchgate.net
Future research should focus on developing more rapid, sensitive, and specific methods for this compound detection and quantification. This could involve exploring novel ambient ionization mass spectrometry techniques, such as leaf spray mass spectrometry, for direct analysis with minimal sample preparation. nih.gov Developing improved chromatographic methods and detection strategies could enhance the separation and identification of individual this compound congeners and isomers, which is crucial given the complexity of this compound mixtures. mdpi.commdpi.comresearchgate.net Advancements in portable or field-deployable detection technologies would also be beneficial for environmental monitoring and risk assessment.
Sustainable Production and Derivatization for Industrial and Research Applications
The traditional source of this compound, the Japanese lacquer tree, is slow-growing, limiting the large-scale production of natural this compound for various applications. usda.gov However, this compound possesses valuable properties, including its ability to form durable polymers, which have potential in sustainable coatings and adhesives. researchgate.netresearchgate.net
Future research should explore sustainable methods for this compound production. This could involve optimizing cultivation of this compound-producing plants like poison ivy or developing synthetic biology approaches to engineer microorganisms or other plant systems for this compound biosynthesis. usda.gov Furthermore, research into the derivatization of this compound is crucial to expand its industrial and research applications. This includes developing environmentally benign processes for creating novel this compound-based polymers and functional materials with tailored properties, potentially utilizing enzymatic approaches like laccase-catalyzed polymerization. researchgate.netresearchgate.net Exploring the potential of this compound as a renewable feedstock for the production of various chemicals and materials aligns with the growing interest in a post-petrochemical bio-sustainable economy. usda.govsemanticscholar.org
Q & A
Q. How do polymerization techniques affect this compound’s application in functional materials?
- Techniques : Laccase catalysis, UV curing, and metal coordination enable this compound polymerization. For example, photocurable this compound derivatives in dental adhesives (e.g., 0.5–1 wt% in DMSO) improve bond strength (5000 thermocycles) by enhancing hydrophobicity and hydrolysis resistance .
Q. What genomic approaches identify this compound biosynthesis genes in Toxicodendron vernicifluum?
- Methods : Chromosome-level genome assembly (DNBSEQ-G400) identifies 33 polyketide synthase (PKS) genes linked to this compound synthesis. Co-expression networks and metabolomic profiling validate pathways, with TvPKS genes serving as markers for metabolic engineering .
Q. How to resolve contradictions in immune response pathways induced by this compound?
- Analysis : Transcriptome profiling (microarray/qPCR) reveals this compound’s Th2/Th17 bias (IL4, IL23a, CCL20) vs. oxazolone’s mixed Th1/Th2 response. Contradictions arise from allergen-specific T-cell activation; experimental models must specify immune endpoints (e.g., TSLP for itch mediation) .
Q. What experimental models compare Th2 bias in this compound-induced ACD?
Q. How to design studies on this compound derivatives for durable dental adhesives?
- Protocol : Replace Bis-GMA with this compound derivatives (0.1–1 wt% in ethanol/DMSO). Test bond strength post-thermocycling (5,000 cycles) and hydrolytic stability (pH 2–7). SEM evaluates interface durability; FTIR confirms crosslinking efficiency .
Key Considerations for Researchers
- Data Contradictions : Address immune pathway variability (Th2 vs. Th1/Th17) by standardizing allergen models and including proteomic validation.
- Methodological Rigor : Use FINER criteria (Feasible, Novel, Ethical) for study design. For example, prioritize GC-MS for this compound quantification over less-specific spectrophotometry .
- Ethical Compliance : For in vivo studies, ensure HRPP approval and detail exclusion criteria (e.g., prior this compound sensitization) to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
